molecular formula C9H14O2 B13474801 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde CAS No. 10275-88-4

1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde

Cat. No.: B13474801
CAS No.: 10275-88-4
M. Wt: 154.21 g/mol
InChI Key: WFZUMRRSSAKEIO-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O₂ It is characterized by a cyclopentane ring substituted with three methyl groups and an oxo group at the second position, along with an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,3-trimethylbutanal with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the oxo group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    2,2,3-Trimethylbutanal: A precursor in the synthesis of 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde.

    1,4,4-Trimethyl-2-hydroxycyclopentane-1-carbaldehyde: A reduced form of the compound.

    1,4,4-Trimethyl-2-oxocyclopentane-1-carboxylic acid: An oxidized form of the compound.

Uniqueness: this compound is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

CAS No.

10275-88-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1,4,4-trimethyl-2-oxocyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-8(2)4-7(11)9(3,5-8)6-10/h6H,4-5H2,1-3H3

InChI Key

WFZUMRRSSAKEIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C1)(C)C=O)C

Origin of Product

United States

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